6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine

Catalog No.
S889494
CAS No.
1171920-21-0
M.F
C14H21NO2Si
M. Wt
263.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]...

CAS Number

1171920-21-0

Product Name

6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine

IUPAC Name

tert-butyl-(furo[3,2-b]pyridin-6-ylmethoxy)-dimethylsilane

Molecular Formula

C14H21NO2Si

Molecular Weight

263.41 g/mol

InChI

InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-11-8-13-12(15-9-11)6-7-16-13/h6-9H,10H2,1-5H3

InChI Key

CNBRWQURLQCTGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=CO2)N=C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=CO2)N=C1

6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine is a complex organic compound characterized by its unique furo[3,2-b]pyridine backbone and the presence of a tert-butyldimethylsilyloxy group. This compound has the molecular formula C14H21NO2SiC_{14}H_{21}NO_2Si and a molecular weight of approximately 263.41 g/mol. The tert-butyldimethylsilyloxy group serves as a protective moiety, enhancing the stability and reactivity of the compound in various

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  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
  • Reduction: Reduction reactions are feasible with lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: Nucleophilic substitution can occur with reagents like sodium methoxide or organolithium compounds.

These reactions highlight the versatility of the compound in organic synthesis, facilitating the production of more complex derivatives.

The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine typically involves several steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups in furo[3,2-b]pyridine derivatives are protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
  • Formation of the Silyloxy Group: The protected hydroxyl group is then converted to the silyloxy form through nucleophilic attack.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Optimizations for industrial production may involve continuous flow reactors to enhance yield and purity while minimizing by-products.

6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine has potential applications in various fields:

  • Pharmaceutical Development: Its structural features may allow it to serve as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: The compound can be utilized as a building block for more complex organic molecules due to its reactive functional groups.
  • Material Science: Investigations into its physical properties could lead to applications in materials with specific electronic or optical characteristics.

Understanding the interaction of 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine with biological targets is crucial for assessing its pharmacological potential. Interaction studies typically focus on:

  • Enzyme Inhibition: Evaluating how this compound affects enzyme activity relevant to disease mechanisms.
  • Receptor Binding: Investigating its affinity for various receptors involved in signaling pathways.

These studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridineTrimethylsilyl groupAnticancer activityDifferent silyl group
2-(dimethylamino)furo[3,2-b]pyridineDimethylamino substituentAntimicrobial propertiesAmino group alters activity
6-Bromo-2-(tert-butyl)furo[3,2-b]pyridineBromine instead of chlorineVaries by substitutionHalogen variation impacts reactivity

Uniqueness

The uniqueness of 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine lies in its specific combination of the furo[3,2-b]pyridine core and the tert-butyldimethylsilyloxy group. This combination imparts distinct chemical properties that enhance stability and reactivity compared to similar compounds. Such characteristics make it valuable in both research and industrial applications.

The chemical reactivity of 6-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine is governed by the unique electronic properties of its fused heterocyclic core combined with the protective silyl ether functionality. This compound exhibits distinctive reactivity patterns that differ significantly from simple pyridine or furan derivatives due to the electronic effects arising from ring fusion and the presence of the bulky silyl protecting group .

Oxidation and Reduction Pathways

The oxidation chemistry of 6-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine involves multiple reactive sites, each exhibiting distinct oxidative behavior under different conditions.

Furan Ring Oxidation: The furan component of the bicyclic system is particularly susceptible to oxidative attack. Atmospheric oxidation initiated by hydroxyl radicals proceeds through addition to the carbon-2 or carbon-5 positions, forming highly chemically activated adduct radicals [2] [3]. Under atmospheric conditions, these intermediates can either be stabilized by collision or undergo rapid isomerization through carbon-oxygen bond cleavage, leading to ring-opening products [2]. The major oxidation products include 5-hydroxy-2-furanone derivatives and unsaturated 1,4-dicarbonyl compounds, with product distribution depending on reaction conditions and the degree of substitution [3].

Pyridine Ring Oxidation: The pyridine nitrogen in the fused system can undergo N-oxidation using peracids such as meta-chloroperbenzoic acid [4] [5]. This transformation is facilitated by the electron-rich character of the pyridine ring when fused with the electron-donating furan moiety. The resulting N-oxide derivatives exhibit enhanced reactivity toward nucleophilic substitution reactions and can serve as versatile intermediates for further functionalization [6] [7].

Metabolic Oxidation Pathways: Cytochrome P450-mediated oxidation represents a biologically relevant transformation pathway. Density functional theory calculations indicate that the furan ring undergoes oxidative metabolism through direct oxygen insertion, forming cis-enedione active intermediates without the traditional epoxide intermediates [8] [9]. The activation energies for these transformations correlate strongly with adiabatic ionization potentials and condensation Fukui functions, providing predictive models for metabolic stability [9].

Reduction Reactions: Catalytic hydrogenation of the heterocyclic core can be achieved using rhodium oxide catalysts under mild conditions [10]. The pyridine ring is preferentially reduced to form piperidine derivatives, while the furan ring remains largely intact under carefully controlled conditions. Selective reduction of the silyl ether functionality can be accomplished using hydrosilanes with appropriate metal catalysts, leading to alcohol or hydrocarbon products depending on the specific reducing system employed [11].

Oxidation TypeConditionsPrimary ProductsSelectivity
Atmospheric oxidationOH radicals, O₂5-hydroxy-2-furanone, dicarbonyl compoundsC-2, C-5 preferred
N-oxidationm-CPBA, peracidsPyridine N-oxidesNitrogen selective
CYP450 oxidationEnzyme systemsCis-enedione intermediatesRing-opening
Catalytic reductionH₂/Rh₂O₃Piperidine derivativesPyridine selective

Nucleophilic Substitution Reactions

The electron-deficient character of the furo[3,2-b]pyridine system makes it highly susceptible to nucleophilic attack, with regioselectivity governed by the electronic distribution across the bicyclic framework [12] [13].

Heterocyclic Nucleophilic Substitution: The pyridine ring exhibits enhanced reactivity toward nucleophiles compared to simple pyridine derivatives. Nucleophilic substitution predominantly occurs at the carbon-2 and carbon-6 positions (α-positions relative to nitrogen) through an addition-elimination mechanism [13]. The presence of the fused furan ring increases the electron deficiency at these positions, facilitating nucleophilic attack [12].

Chichibabin-Type Amination: Reaction with strong nitrogen nucleophiles such as sodamide proceeds regioselectively at the carbon-2 position. The mechanism involves initial nucleophilic addition to form a Meisenheimer-type intermediate, followed by elimination of hydride. The coordination of sodium cation to the pyridine nitrogen enhances the reaction rate and selectivity [13].

Silyl Enol Ether Reactivity: The compound can act as an electrophile toward silyl enol ethers under Lewis acid catalysis [14] [15]. The reaction proceeds through nucleophilic attack of the silyl enol ether at electron-deficient carbon centers, with the efficiency correlating with enol ether nucleophilicity as described by the Mayr nucleophilicity scale [14].

Organometallic Nucleophiles: Organolithium and Grignard reagents react preferentially at the α-positions of the pyridine ring. These reactions proceed with moderate to good yields but require careful control of reaction conditions to prevent competitive attack at the silyl ether functionality [13].

Fluoride-Mediated Processes: Fluoride ions exhibit unique reactivity toward both the silicon center and the heterocyclic core. At the silicon center, fluoride attack proceeds through pentavalent silicon intermediates, leading to silyl ether cleavage [16] [17]. This reactivity can be exploited for selective deprotection in the presence of other functional groups.

Nucleophile ClassPreferred PositionMechanismTypical Yield (%)
Amines (NH₂⁻)C-2Addition-elimination70-85
Alkoxides (RO⁻)C-2, C-6Addition-elimination65-80
Organolithium (RLi)C-2, C-6Addition-elimination75-90
Fluoride (F⁻)Silicon centerPentavalent intermediate80-95

Acid/Base Stability and Deprotection Conditions

The tert-butyldimethylsilyl protecting group exhibits excellent stability under basic conditions but is readily cleaved under acidic or fluoride-mediated conditions, providing versatile options for selective deprotection strategies [18] [19].

Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride represents the most commonly employed reagent for silyl ether cleavage. The mechanism proceeds through formation of a pentavalent silicon intermediate, where fluoride attack at silicon is facilitated by the strong silicon-fluorine bond formation [16] [20]. Optimal conditions involve tetrahydrofuran as solvent at 0°C to room temperature, providing clean deprotection with minimal side reactions [20].

Acid-Catalyzed Deprotection: Mild acids such as camphorsulfonic acid in methanol provide selective deprotection of primary silyl ethers [18]. The mechanism involves protonation-assisted cleavage, where the acid facilitates departure of the silyl group through stabilization of the developing alkoxide [21]. This method is particularly useful when other acid-sensitive functionalities are present.

Metal-Catalyzed Deprotection: Iron(III) tosylate has emerged as an effective catalyst for selective silyl ether cleavage under mild conditions [19] [22]. This method exhibits excellent chemoselectivity, leaving tert-butyldiphenylsilyl ethers and BOC protecting groups intact while efficiently cleaving tert-butyldimethylsilyl ethers [19].

Halogen-Mediated Deprotection: Iodine in methanol provides an alternative deprotection method that operates through electrophilic activation of the silicon-oxygen bond [23]. Tetrabutylammonium tribromide in methanol offers similar reactivity with enhanced selectivity for primary silyl ethers [24].

Neutral Deprotection Conditions: Lithium chloride in dimethylformamide with water at elevated temperatures provides a neutral alternative for silyl ether cleavage [25]. This method is particularly valuable when both acidic and basic conditions must be avoided due to substrate sensitivity.

Deprotection MethodConditionsSelectivityFunctional Group Tolerance
TBAF/THF0°C to rtGeneralModerate
CSA/MeOHrtPrimary > secondaryGood
Fe(OTs)₃/DCM-MeOHrtTBDMS > TBDPSExcellent
I₂/MeOHrtGeneral TBDMSGood
LiCl/DMF/H₂O90-120°CTBDMS > TBDPSVery good

Metal Coordination and Chelation Properties

The nitrogen atom of the pyridine ring serves as an effective coordination site for various metal centers, though the compound functions primarily as a monodentate ligand due to the geometric constraints imposed by the fused ring system [26] [27].

Transition Metal Complexes: The pyridine nitrogen readily coordinates to transition metals such as nickel, palladium, and platinum [28] [27]. These complexes typically adopt square planar geometries for d⁸ metal centers, with metal-nitrogen bond lengths ranging from 2.0 to 2.3 Ångströms [27]. The electron-donating character of the fused furan ring enhances the basicity of the pyridine nitrogen, resulting in stronger metal-ligand bonds compared to simple pyridine complexes.

Coordination Geometry and Bonding: In octahedral complexes, the compound occupies a single coordination site, with the bulky silyl ether substituent influencing the overall complex geometry through steric interactions [29]. The compound is classified as an L-type ligand in the covalent bond classification method and functions as a two-electron donor [27].

Catalytic Applications: Metal complexes of furo[3,2-b]pyridine derivatives have found application in cross-coupling reactions, particularly in palladium-catalyzed arylation processes [30]. The electronic properties of the ligand can be fine-tuned through substitution patterns, allowing optimization of catalytic activity and selectivity.

Organolithium Coordination: Lithiation reactions proceed through coordination of organolithium reagents to the pyridine nitrogen, followed by deprotonation at adjacent carbon centers [30]. This directed metallation strategy enables regioselective functionalization of the heterocyclic core.

Metal TypeCoordination ModeGeometryBond Length (Å)Applications
Ni(II), Pd(II), Pt(II)MonodentateSquare planar2.0-2.3Catalysis
Ru(II)MonodentateOctahedral2.1-2.2Photochemistry
LiCoordinatedVariableN/ASynthetic methods
Cu(I), Cu(II)MonodentateTetrahedral/square planar2.0-2.1Cross-coupling

Regioselective Functionalization of the Heterocyclic Core

The fused heterocyclic system exhibits distinct reactivity patterns that enable highly regioselective functionalization through judicious choice of reaction conditions and reagents [30] [31].

Lithiation-Based Functionalization: Direct lithiation of the furo[3,2-b]pyridine core occurs selectively at the carbon-2 position of the furan ring using strong bases such as n-butyllithium or lithium 2,2,6,6-tetramethylpiperidide [30] [31]. This selectivity arises from the enhanced acidity of the carbon-2 proton due to stabilization of the resulting carbanion by both the oxygen and nitrogen heteroatoms [31].

Sequential Metallation Strategy: A systematic approach to complete functionalization involves successive regioselective lithiation/electrophilic trapping sequences [30]. After initial C-2 lithiation and functionalization, subsequent metallation can be directed to other positions through the introduction of activating or directing groups [31].

Radical Functionalization: Radical-based functionalization follows predictable regioselectivity patterns based on the electron density distribution across the heterocyclic framework [32] [33]. The inherent reactivity of the system favors substitution at electron-deficient positions, with the pattern modified by the presence of electron-withdrawing or electron-donating substituents [32].

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions enable installation of aryl, heteroaryl, and vinyl substituents at various positions [30] [31]. The regioselectivity depends on the electronic and steric properties of both the substrate and the coupling partner, with optimal conditions determined through systematic optimization studies.

Electrophilic Substitution: Despite the electron-deficient character of the system, electrophilic aromatic substitution can occur under forcing conditions, typically at the carbon-3 and carbon-5 positions of the pyridine ring [6]. These positions are least deactivated toward electrophilic attack due to their distance from the nitrogen center.

Halogenation Patterns: Bromination and chlorination reactions exhibit selectivity for positions that can best stabilize the intermediate σ-complex [34]. The furan ring positions are generally more reactive toward electrophilic halogenation due to the electron-donating character of the oxygen atom.

Functionalization MethodPreferred PositionConditionsYield Range (%)
LithiationC-2 (furan)n-BuLi, -78°C70-95
Radical substitutionC-2, C-5Alkylsulfinate salts60-85
Cross-couplingC-3, C-5, C-7Pd catalysis70-95
Electrophilic substitutionC-3, C-5Strong electrophiles40-70
HalogenationC-2, C-3Br₂, NXS reagents75-90

Predictive Models for Regioselectivity: Recent advances in computational chemistry have enabled the development of predictive models for functionalization regioselectivity [35] [36]. These models incorporate quantum chemical descriptors such as C-H acidity, nucleophilicity, and donor strength to predict reaction outcomes with high accuracy [35].

Wikipedia

6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine

Dates

Last modified: 08-16-2023

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